3-Ethyl-3-fluoropyrrolidine;hydrochloride
Description
Historical and Contemporary Significance of Organofluorine Compounds in Synthetic Chemistry and Biological Systems
The field of organofluorine chemistry began even before the isolation of elemental fluorine, but it was during the 20th century that its profound impact became evident. chemrxiv.org The development of new fluorination methods, spurred by projects during World War II, opened the door to creating highly stable materials and, later, to modifying bioactive molecules. chemrxiv.orgevitachem.com A landmark moment occurred in 1957 with the description of the anticancer activity of 5-fluorouracil, one of the first examples of rational drug design, which ignited a surge of interest in fluorinated pharmaceuticals. nih.gov
Today, an estimated 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. researchgate.net The substitution of hydrogen or a hydroxyl group with fluorine can dramatically alter a molecule's properties. Due to fluorine's high electronegativity and small size, its introduction can influence:
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes, thereby increasing a drug's half-life. nih.gov
Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.
Conformation: The presence of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal interaction with a biological target.
These unique characteristics have made fluorinated compounds indispensable in pharmaceuticals, materials like Teflon (polytetrafluoroethylene), and advanced agrochemicals. evitachem.com
The Pyrrolidine (B122466) Heterocycle as a Privileged Scaffold in Medicinal Chemistry and Materials Science
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry. google.com This designation stems from its frequent appearance in biologically active compounds, including many FDA-approved drugs. researchgate.netresearchgate.net The success of the pyrrolidine motif can be attributed to several key features:
Three-Dimensionality: As a non-planar, sp³-hybridized structure, the pyrrolidine ring provides excellent three-dimensional diversity, allowing for precise spatial orientation of substituents to interact with complex biological targets. researchgate.net
Stereochemical Richness: The carbons of the pyrrolidine ring can be stereogenic centers, allowing for the creation of multiple stereoisomers with potentially distinct biological profiles. researchgate.netossila.com
Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, improving aqueous solubility and enabling ionic interactions.
Synthetic Accessibility: A vast array of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, making it a versatile and accessible building block for chemists. ossila.com
This combination of properties has led to the incorporation of the pyrrolidine scaffold into drugs targeting a wide range of conditions, including those affecting the central nervous system, cancer, and infectious diseases. researchgate.netnih.gov
Specific Focus on the Role and Potential of 3-Ethyl-3-fluoropyrrolidine (B13324539);hydrochloride within Fluorinated Pyrrolidine Chemistry
While extensive research exists for simpler analogs like 3-fluoropyrrolidine (B48656), the specific compound 3-Ethyl-3-fluoropyrrolidine;hydrochloride is not widely documented in publicly available scientific literature, suggesting it is a novel or highly specialized chemical entity. However, its structure allows for a scientifically grounded projection of its potential role and significance based on its constituent parts: a pyrrolidine ring with geminal ethyl and fluoro substituents at the C3-position.
The synthesis of related 3-alkyl-3-fluoropyrrolidines has been described as a valuable goal for creating building blocks for pharmaceutical compounds. researchgate.netresearchgate.net For instance, the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine has been achieved through multi-step sequences, often involving a key bromofluorination step on an appropriate alkenyl precursor, followed by cyclization. researchgate.netresearchgate.net A similar strategy could conceivably be adapted for the synthesis of the ethyl analog.
The key structural feature of This compound is the quaternary stereocenter at the C3 position. The simultaneous presence of both a fluorine atom and an ethyl group at this position would impart specific and potentially advantageous properties:
Modulation of Physicochemical Properties: The fluorine atom would increase metabolic stability and lipophilicity, while the ethyl group would further enhance lipophilicity and introduce steric bulk. This combination allows for fine-tuning of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Restriction: The geminal disubstitution at C3 restricts the conformational flexibility of the pyrrolidine ring, which can "lock" the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific biological target.
Vectorial Display of Substituents: The tetrahedral C3 carbon projects the ethyl and fluoro groups in distinct vectors away from the pyrrolidine core. This is a critical feature in drug design, where precise positioning of functional groups is necessary to optimize interactions within a protein's binding pocket.
Given the established applications of simpler fluorinated pyrrolidines, This compound represents a next-generation building block. ossila.com Its analogs are used to prepare inhibitors of enzymes and compounds for materials science applications like ferroelectrics. ossila.comossila.com Therefore, it is plausible that this compound could serve as a valuable intermediate for the discovery of novel therapeutics, particularly where the unique combination of stereochemistry, lipophilicity, and metabolic stability conferred by the 3-ethyl-3-fluoro substitution pattern is required to achieve a desired biological effect.
Data Tables
Table 1: Physicochemical Properties of Pyrrolidine and a Fluorinated Analog This table compares the calculated properties of the parent pyrrolidine scaffold to a simple fluorinated derivative to illustrate the impact of fluorination.
| Property | Pyrrolidine | 3-Fluoropyrrolidine |
| Molecular Formula | C₄H₉N | C₄H₈FN |
| Molecular Weight | 71.12 g/mol | 89.11 g/mol |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų chemscene.com |
| logP (Octanol-Water Partition Coefficient) | 0.46 | 0.74 chemscene.com |
Table 2: Selected Research Applications of 3-Fluoropyrrolidine Derivatives This table highlights the use of 3-fluoropyrrolidine hydrochloride as a building block in the development of various biologically active agents.
| Derivative Class | Target/Application | Reference Compound |
| Cyclohexylglycine Amides | Dipeptidyl peptidase IV (DPP-IV) inhibitors | (S)-(+)-3-Fluoropyrrolidine hydrochloride sigmaaldrich.com |
| N-ethylurea Pyrazoles | Inhibitors for Trypanosoma brucei and Trypanosoma cruzi | (S)-(+)-3-Fluoropyrrolidine hydrochloride sigmaaldrich.com |
| Benzothiazole Ureas | Antitrypanosomal agents | (S)-(+)-3-Fluoropyrrolidine hydrochloride sigmaaldrich.com |
| Pyrazolopyridazines | Tyrosine-regulated kinase (DYRK) inhibitors | (S)-(+)-3-Fluoropyrrolidine hydrochloride ossila.com |
| Perovskite Metal Complexes | Ferroelectric materials with tunable properties | (R)-(−)-3-Fluoropyrrolidine hydrochloride ossila.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethyl-3-fluoropyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-2-6(7)3-4-8-5-6;/h8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGDTJFODXMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Ethyl 3 Fluoropyrrolidine;hydrochloride and Analogues
Advanced Approaches for Carbon-Fluorine Bond Formation at the Pyrrolidine (B122466) C-3 Position
The creation of a C(sp³)–F bond at a tertiary, all-carbon quaternary center, such as the C-3 position of 3-ethyl-3-fluoropyrrolidine (B13324539), is a significant synthetic challenge. acs.org The steric hindrance at this position complicates many standard fluorination reactions, often leading to competing elimination pathways. nih.gov Methodologies can be broadly categorized into electrophilic and nucleophilic approaches.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). For the synthesis of the target compound, this would typically involve generating a nucleophilic precursor, such as a silyl (B83357) enol ether or an enolate of an N-protected 3-pyrrolidinone, which is then reacted with an N-F type electrophilic fluorinating agent.
A plausible synthetic pathway could begin with N-Boc-3-pyrrolidinone. Formation of the corresponding silyl enol ether, followed by ethylation, would generate an intermediate poised for fluorination. Alternatively, asymmetric fluorination strategies have been developed for creating C-F quaternary stereocenters. nih.gov These methods often employ a one-pot sequence where an asymmetric addition is followed by a diastereoselective electrophilic fluorination. nih.gov Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used for these transformations due to their stability and reactivity. nih.govresearchgate.net
Table 1: Common Electrophilic Fluorinating Reagents This table is interactive and can be sorted by clicking on the headers.
| Reagent Name | Acronym | Typical Application |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of enolates, silyl enol ethers, and aromatic compounds. researchgate.netdntb.gov.ua |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of nucleophiles, including carbanions and enolates. nih.gov |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A highly reactive agent for fluorinating stabilized carbanions. |
Nucleophilic fluorination strategies are among the most common methods for introducing fluorine. These approaches typically begin with a precursor containing a suitable leaving group at the target position, which is then displaced by a nucleophilic fluoride (B91410) source (e.g., KF, CsF, or tetra-n-butylammonium fluoride - TBAF). The key intermediate for synthesizing 3-ethyl-3-fluoropyrrolidine via this route is N-protected 3-ethyl-3-hydroxypyrrolidine.
The direct substitution of a hydroxyl group is challenging because hydroxide (HO⁻) is a poor leaving group. libretexts.orgunco.edu Therefore, a two-step activation and substitution sequence is employed. The tertiary alcohol of N-protected 3-ethyl-3-hydroxypyrrolidine is first converted into a species with a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a fluoride salt source introduces the fluorine atom.
However, nucleophilic substitution at a sterically hindered tertiary carbon is inherently difficult. nih.gov The reaction may proceed via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate. libretexts.org This can lead to undesired side reactions, most notably elimination, to form an alkene. The choice of solvent, counter-ion, and fluoride source is critical to favor the substitution pathway.
Deoxyfluorination offers a more direct conversion of an alcohol to a fluoride, bypassing the need to isolate an intermediate with a leaving group. nih.gov Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® activate the hydroxyl group, which is then displaced by fluoride in the same reaction vessel. nih.gov
More recently, sulfonyl fluorides like 2-pyridinesulfonyl fluoride (PyFluor) have been developed as cost-effective, stable, and highly selective deoxyfluorination reagents. organic-chemistry.orgchemrxiv.org These reagents often provide the desired fluorinated product with minimal formation of elimination byproducts, which is a significant advantage, especially when dealing with tertiary alcohols that are prone to elimination. nih.govnih.gov
Table 2: Comparison of Common Deoxyfluorination Reagents for Alcohols This table is interactive and can be sorted by clicking on the headers.
| Reagent Name | Acronym | Key Features | Common Issues |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Broad substrate scope, widely used. | Thermally unstable (can detonate); often produces elimination byproducts. organic-chemistry.org |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST. nih.gov | Can still lead to elimination and rearrangement products. nih.gov |
| 2-Pyridinesulfonyl Fluoride | PyFluor | Thermally stable, cost-effective, highly selective for fluorination over elimination. organic-chemistry.org | Requires a strong non-nucleophilic base (e.g., DBU). |
Aminofluorination is a powerful strategy that installs both an amine and a fluorine atom across a double bond in a single step. To synthesize a 3-ethyl-3-fluoropyrrolidine analogue, a suitable unsaturated precursor such as N-protected 3-ethylidene-pyrrolidine could be employed.
In such a reaction, an electrophilic fluorine source would react with the alkene to form a fluoronium ion intermediate. The intramolecular nitrogen atom would then act as a nucleophile, attacking the intermediate to close the ring and form the pyrrolidine structure. The regioselectivity of this addition is crucial; the fluorine atom would be expected to add to the more substituted carbon (C-3) following Markovnikov's rule, with the nitrogen attacking the other carbon of the former double bond. The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.
Nucleophilic Fluorine Substitution Strategies
Pyrrolidine Ring System Construction Techniques
The synthesis of the pyrrolidine ring itself can be achieved through various methods, with the choice of strategy often dictated by the desired substitution pattern. For a 3,3-disubstituted pyrrolidine, methods that allow for the creation of a quaternary center are essential. figshare.comresearchgate.net
A highly practical and convergent approach involves the functionalization of a pre-formed pyrrolidine ring . A common starting material is N-Boc-3-pyrrolidinone. This ketone can be subjected to a Grignard reaction with ethylmagnesium bromide to generate the key tertiary alcohol intermediate, N-Boc-3-ethyl-3-hydroxypyrrolidine. This intermediate is the direct precursor for the nucleophilic fluorination strategies described in section 2.1.2.
Other notable strategies for constructing substituted pyrrolidine rings include:
[3+2] Cycloaddition Reactions: This method involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene dipolarophile). This approach is powerful for creating densely substituted pyrrolidines with high stereocontrol. acs.orgmdpi.com
Multicomponent Reactions (MCRs): MCRs can construct complex heterocyclic scaffolds in a single operation, often generating multiple stereocenters with high diastereoselectivity. nih.gov
Intramolecular Cyclization: Acyclic precursors containing both an amine and a suitably positioned electrophilic center can undergo intramolecular cyclization to form the pyrrolidine ring. This can be achieved through methods like intramolecular C-H amination or reductive amination of γ-amino ketones. organic-chemistry.orgnih.gov
Table 3: Overview of Pyrrolidine Ring Construction Strategies This table is interactive and can be sorted by clicking on the headers.
| Strategy | Description | Key Advantages |
|---|---|---|
| Functionalization of Pre-formed Ring | Modification of a commercially available pyrrolidine derivative (e.g., N-Boc-3-pyrrolidinone). | Convergent, utilizes readily available starting materials, direct access to key intermediates. |
| [3+2] Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and an alkene. | High stereocontrol, rapid construction of complex poly-substituted rings. acs.org |
| Multicomponent Reactions | One-pot reaction of three or more starting materials to form the final product. | High efficiency, atom economy, and ability to generate molecular diversity. nih.gov |
| Intramolecular Cyclization | Ring-closing reaction of a linear precursor containing both amine and electrophile/leaving group. | Versatile, allows for various substitution patterns based on precursor design. organic-chemistry.orgnih.gov |
1,3-Dipolar Cycloaddition Reactions
One of the most powerful and versatile methods for the stereocontrolled synthesis of the pyrrolidine ring is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This approach allows for the construction of highly substituted pyrrolidines with excellent control over stereochemistry.
The [3+2] cycloaddition reaction between an azomethine ylide and a fluorinated alkene represents a direct and efficient pathway to 3-fluoropyrrolidines and their analogues. researchgate.netnih.gov Azomethine ylides, which are C-N-C centered 1,3-dipoles, can be generated in situ from various precursors, such as imino esters. researchgate.netnih.gov These reactive intermediates readily engage with dipolarophiles, including vinyl fluorides and vinyl difluorides, to form the five-membered pyrrolidine ring. nih.gov
Research has demonstrated that various types of fluoroalkenes can successfully participate in these cycloaddition reactions. This includes α,β-unsaturated, styrenyl, and even enol ether systems containing vinyl fluorides. nih.gov The accessibility of these fluorinated olefins through various synthetic methods makes this a highly adaptable route to a wide range of 3-fluoropyrrolidines. researchgate.netnih.gov The dipolarophiles for azomethine ylide cycloadditions are typically activated olefins with strong electron-withdrawing groups; however, the use of less reactive fluoroalkenes like fluorostyrenes has proven to be a significant challenge that has been successfully addressed. nih.govrsc.org
For instance, the reaction of an azomethine ylide generated from an imino ester with a fluoro-olefin can be followed by debenzylation and Boc protection to yield the desired fluoropyrrolidine ester. researchgate.net This strategy highlights the utility of fluorinated olefins as key synthons in the construction of these valuable heterocyclic scaffolds. researchgate.net
To achieve high levels of enantioselectivity in the synthesis of chiral fluoropyrrolidines, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been extensively developed. rsc.orgnih.govnih.gov This methodology provides an efficient route to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives using less active dipolarophiles like 1,1-difluoro- and 1,1,2-trifluorostyrenes. rsc.orgnih.gov
The success of these reactions relies on the combination of a copper(I) source, such as Cu(OAc)₂, and a chiral ligand, like (S)-tol-BINAP. acs.org This catalytic system has demonstrated remarkable activity and stereoselectivity. acs.org The reactions typically proceed with high yields and excellent stereoselectivities, achieving high diastereomeric ratios (dr) and enantiomeric excesses (ee). nih.govnih.gov A wide array of substrates, including various substituted imino esters and fluorinated styrenes, can be employed, showcasing the broad scope of this method. nih.govrsc.org For example, reactions using this approach have yielded novel fluorinated pyrrolidines in up to 96% yield, with >20:1 dr and 97% ee. nih.govrsc.org
The reaction conditions are optimized to ensure high efficiency and selectivity. A key aspect is the generation of the azomethine ylide from an iminoester precursor, which then reacts with the fluoroalkene under the influence of the chiral copper catalyst. nih.gov DFT calculations have suggested that the Michael addition of the 1,3-dipole is the rate- and enantiodetermining step in these cycloadditions. nih.gov
| Catalyst System | Dipolarophile | Azomethine Ylide Precursor | Yield (%) | dr | ee (%) | Reference |
| Cu(I) / Chiral Ligand | 1,1-gem-difluorostyrenes | Imino esters | up to 96 | >20:1 | up to 97 | nih.gov |
| Cu(I) / Chiral Ligand | 1,1,2-trifluorostyrenes | Imino esters | 59-82 | >20:1 | 72-96 | rsc.org |
| Cu(II) / (S)-tol-BINAP | α-fluoro-α,β-unsaturated arylketones | Glycine iminoester | 88 | 50:50 | 96 | acs.org |
| Cu(II) / Chiral Ligand | β-fluoroalkyl alkenyl arylsulfones | Glycine/alanine iminoesters | Good to Excellent | High | High | nih.gov |
Intramolecular Cyclization Pathways from Acyclic Precursors
The formation of the pyrrolidine ring from acyclic precursors via intramolecular cyclization offers an alternative and powerful strategy. mdpi.com This approach is particularly valuable for synthesizing complex polycyclic and substituted pyrrolidines. The key step involves the cyclization of a linear molecule containing the necessary functionalities to form the five-membered ring. nih.gov
A common strategy involves a cascade reaction, where multiple bond-forming events occur in a single operation from an acyclic starting material. mdpi.com For example, a cascade process involving the generation of an azomethine ylide from an acyclic precursor containing an aldehyde and an amine, followed by an intramolecular [3+2] cycloaddition with a tethered dipolarophile, can efficiently construct tricyclic amine structures. mdpi.comyoutube.com
Another approach is the hydrozirconation-cyclization sequence. In this method, a readily available chiral N-allyl oxazolidine can be converted into a substituted pyrrolidine. The process involves a tandem hydrozirconation followed by a stereoselective Lewis acid-mediated cyclization to construct the pyrrolidine ring. nih.gov Such methods provide stereocontrolled access to densely functionalized pyrrolidines from simple, linear starting materials. mdpi.com
Control of Stereochemistry in Synthesis
Achieving stereochemical control is paramount in the synthesis of bioactive molecules like 3-Ethyl-3-fluoropyrrolidine. The pyrrolidine ring can contain multiple stereocenters, and the ability to selectively form a specific stereoisomer is a critical challenge. rsc.org
Asymmetric synthesis of chiral pyrrolidines can be achieved through several strategies. The use of chiral catalysts, as seen in the copper-catalyzed 1,3-dipolar cycloadditions, is a highly effective method. rsc.orgnih.gov Chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. msu.edu
Another strategy involves using chiral precursors or auxiliaries. Chiral information can be introduced into the dipolar precursor or the dipolarophile, which then directs the stereochemical outcome of the cycloaddition reaction. acs.org For instance, chiral N-tert-butanesulfinylazadienes have been used in 1,3-dipolar cycloadditions with azomethine ylides to produce densely substituted pyrrolidines with high diastereoselectivity. The chirality of the sulfinyl group effectively induces the absolute configuration in the final product. acs.org
Furthermore, diastereodivergent synthesis allows for the creation of different stereoisomers from the same starting materials by modifying reaction conditions or catalysts. acs.orgnih.gov For example, an exo-selective asymmetric 1,3-dipolar cycloaddition can yield a specific diastereomer, which can then be epimerized to its corresponding exo'-adduct under basic conditions without loss of optical purity. acs.org
| Asymmetric Strategy | Key Feature | Stereochemical Outcome | Reference |
| Metal Catalysis | Chiral Ligand (e.g., tol-BINAP) with Copper | High enantioselectivity (up to 99% ee) | acs.org |
| Chiral Auxiliary | N-tert-butanesulfinyl group on azadiene | High diastereoselectivity | acs.org |
| Diastereodivergent Synthesis | Post-cycloaddition epimerization | Access to multiple diastereomers (exo and exo') | acs.org |
| Chiral Precursors | Synthesis from enantiopure starting materials like (R)-glyceraldehyde | Creation of new chiral pyrrolidine-based organocatalysts | beilstein-journals.org |
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. nih.gov For the synthesis of fluorinated heterocycles, organocatalytic fluorocyclization provides a direct and enantioselective route. acs.org
This method can be used to construct tertiary carbon-fluorine stereocenters, which are challenging synthetic targets. acs.org The reaction involves the oxidative fluorocyclization of substrates like 1,1-disubstituted styrenes that contain an internal nitrogen nucleophile. acs.org A chiral iodine(III) catalyst, generated in situ, facilitates the reaction. The application of novel chiral catalysts, such as those based on 1-naphthyllactic acid, allows for excellent control over the stereochemistry of the newly formed C-F bond, achieving enantiomeric excesses of up to 96%. acs.org
The mechanism of these asymmetric oxy- and aminofluorination reactions is believed to be closely similar, as indicated by the formation of products with the same absolute configuration and comparable levels of enantioselectivity under similar reaction conditions. acs.org Following the fluorocyclization, protective groups, such as the nosyl group, can be readily removed from the pyrrolidine ring without compromising the enantiopurity of the final product. acs.org This approach represents a significant advance in the enantioselective synthesis of chiral pyrrolidines containing a tertiary fluorine center.
Enzymatic Resolution for Stereoisomer Separation
The synthesis of 3-Ethyl-3-fluoropyrrolidine typically results in a racemic mixture of enantiomers. The separation of these stereoisomers is crucial for investigating their distinct biological activities. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. google.com Lipases are a class of enzymes frequently employed for the resolution of racemic amines and their derivatives due to their broad substrate specificity and high stereoselectivity. nih.gov
The general principle of lipase-catalyzed kinetic resolution of a racemic amine, such as 3-Ethyl-3-fluoropyrrolidine, involves the selective acylation of one enantiomer, leaving the other unreacted. This difference in reaction rates allows for the separation of the acylated product from the unreacted enantiomer. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.
While specific data on the enzymatic resolution of 3-Ethyl-3-fluoropyrrolidine is not extensively documented, studies on analogous fluorinated and substituted pyrrolidines provide a strong basis for a potential resolution strategy. For instance, lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) have demonstrated high efficiency in the resolution of various racemic amines and alcohols. nih.gov A plausible approach for the resolution of racemic 3-Ethyl-3-fluoropyrrolidine would involve its N-acylation using an acyl donor, such as ethyl acetate or vinyl acetate, in a suitable organic solvent.
Table 1: Hypothetical Enzymatic Kinetic Resolution of (±)-3-Ethyl-3-fluoropyrrolidine
| Enzyme | Acyl Donor | Solvent | Expected Outcome |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | Selective acylation of one enantiomer |
| Pseudomonas cepacia Lipase (PCL) | Ethyl Acetate | Diisopropyl ether | Separation of enantiomers with high ee |
| Burkholderia cepacia Lipase (PS-IM) | Isopropenyl Acetate | Hexane | Enantiomerically enriched amine and amide |
The unreacted enantiomer of 3-Ethyl-3-fluoropyrrolidine and the acylated product can then be separated by conventional chromatographic techniques. Subsequent hydrolysis of the acylated enantiomer would yield the other pure enantiomer of the target compound. The hydrochloride salt form can be readily obtained by treating the free base with hydrochloric acid.
Derivatization and Functionalization of the 3-Ethyl-3-fluoropyrrolidine Scaffold
The 3-Ethyl-3-fluoropyrrolidine scaffold, with its secondary amine and potential for further substitution, serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities.
The nitrogen atom of the pyrrolidine ring is a primary site for functionalization. As a secondary amine, it readily undergoes a variety of chemical transformations, allowing for the introduction of a wide range of substituents. Common derivatization reactions at the nitrogen center include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce various alkyl groups.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation allows for the introduction of aryl or heteroaryl moieties.
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Functionalization of the carbon centers of the 3-Ethyl-3-fluoropyrrolidine ring is more challenging but can be achieved through various synthetic strategies, often involving the use of a pre-functionalized pyrrolidine precursor. For instance, methods for the synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation have been reported, suggesting a potential route for introducing aryl groups at the C3 position in related systems. beilstein-journals.org
Table 2: Potential Derivatization Reactions of the 3-Ethyl-3-fluoropyrrolidine Scaffold
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Benzylation | Benzyl bromide, K₂CO₃, Acetonitrile | Benzyl |
| N-Phenylation | Phenylboronic acid, Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu | Phenyl |
| N-Acetylation | Acetic anhydride, Triethylamine, CH₂Cl₂ | Acetyl |
| N-Tosylation | Tosyl chloride, Pyridine (B92270) | Tosyl |
The presence of the fluorine atom at the C3 position can influence the reactivity of the pyrrolidine ring. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the nitrogen atom, potentially requiring harsher reaction conditions for N-functionalization compared to its non-fluorinated analogue.
The 3-Ethyl-3-fluoropyrrolidine moiety can be considered a bifunctional building block, possessing both a nucleophilic nitrogen center and a stereogenic carbon center. This duality makes it a valuable synthon in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The pyrrolidine nitrogen can be used to connect to other molecular fragments, while the stereochemistry at the C3 position, once resolved, can be used to control the three-dimensional arrangement of the final molecule.
For example, enantiomerically pure 3-substituted pyrrolidines are key components in the synthesis of a variety of pharmacologically active agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) and various central nervous system (CNS) active compounds. The introduction of the 3-ethyl-3-fluoro-pyrrolidine scaffold into a larger molecule can impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets. researchgate.net
Mechanistic Elucidation of Synthetic Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of 3-Ethyl-3-fluoropyrrolidine is essential for optimizing reaction conditions, controlling stereoselectivity, and designing more efficient synthetic routes.
The synthesis of 3-substituted pyrrolidines often involves multi-step reaction sequences. Mechanistic studies, including kinetic analysis, isotope labeling experiments, and computational modeling, can provide valuable insights into the individual steps of these transformations. For instance, in the context of synthesizing fluorinated pyrrolidines, understanding the mechanism of the fluorination step is critical. Depending on the fluorinating agent used, the reaction could proceed through an SN2 or an electrophilic fluorination pathway, each with distinct stereochemical outcomes.
Computational studies using density functional theory (DFT) can be employed to model the reaction pathways and calculate the energies of transition states and intermediates. emerginginvestigators.org Such studies can help to rationalize the observed stereoselectivity and regioselectivity of a reaction and predict the outcome of new transformations. For example, computational analysis of the transition states in aza-Michael cyclizations to form pyrrolidines has been used to explain the observed enantioselectivity.
Catalysis plays a pivotal role in the stereoselective synthesis of substituted pyrrolidines. Chiral catalysts, including metal complexes and organocatalysts, are widely used to control the stereochemical outcome of key bond-forming reactions. The design of the catalyst, including the nature of the metal center, the structure of the chiral ligand, and the reaction conditions, can have a profound impact on both the selectivity and the efficiency of the transformation.
In the context of synthesizing chiral 3-substituted pyrrolidines, catalyst design is crucial for achieving high enantiomeric excess. For example, in copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides, the choice of the chiral ligand is paramount in determining the facial selectivity of the cycloaddition. rsc.org Similarly, in organocatalyzed Michael additions for the construction of substituted pyrrolidines, the structure of the chiral amine catalyst dictates the stereochemical course of the reaction. beilstein-journals.org A systematic investigation of different catalyst systems, guided by mechanistic understanding, is essential for developing highly selective and efficient syntheses of 3-Ethyl-3-fluoropyrrolidine and its analogues.
Advanced Characterization and Analytical Techniques in Research
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in providing direct information about the molecular structure and bonding within the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR would be used to identify the number and connectivity of hydrogen atoms. For 3-Ethyl-3-fluoropyrrolidine (B13324539);hydrochloride, one would expect to see distinct signals for the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, as well as complex multiplets for the protons on the pyrrolidine (B122466) ring. The coupling of these protons with the adjacent fluorine atom would result in characteristic splitting patterns.
¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. A single signal would be expected for 3-Ethyl-3-fluoropyrrolidine;hydrochloride. Its chemical shift and coupling to nearby protons would provide definitive confirmation of the fluorine's position and local environment. nih.gov
Table 1: Illustrative NMR Data for Related Pyrrolidine Structures This table presents typical chemical shift ranges for functionalities related to the target compound, as specific data for this compound is not available.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Ring CH₂ | ~1.5 - 3.5 | Proton environment and coupling |
| ¹H | Ethyl CH₃ | ~0.9 - 1.2 | Presence of terminal methyl group |
| ¹³C | Ring CH₂ | ~25 - 55 | Carbon skeleton of the ring |
| ¹³C | C-F Carbon | ~80 - 100 (with C-F coupling) | Confirmation of fluorination site |
| ¹⁹F | Alkyl Fluoride (B91410) | ~ -160 to -200 | Direct evidence of fluorine presence |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques first separate the compound from any impurities before it enters the mass spectrometer. This is crucial for purity assessment and identification of byproducts.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For 3-Ethyl-3-fluoropyrrolidine, HRMS would be used to confirm that the experimentally determined mass matches the calculated mass for its chemical formula (C₆H₁₂FN), thereby validating its identity.
Chromatographic Methods for Separation and Quantification
Chromatography is essential for separating the target compound from starting materials, byproducts, and its own enantiomers, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of pharmaceutical compounds. nih.gov A validated HPLC method would be developed to separate this compound from any potential impurities. By using a suitable stationary phase and mobile phase, this method can achieve high resolution and sensitivity. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for precise quantification.
Since the C3 carbon atom in 3-Ethyl-3-fluoropyrrolidine is a stereocenter, the compound exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" technique for chiral separations. selvita.comnih.gov It uses supercritical carbon dioxide as the main mobile phase, which reduces the consumption of toxic organic solvents. waters.comchromatographyonline.com
By employing a chiral stationary phase (CSP), SFC can effectively separate the two enantiomers. chromatographyonline.com The differential interaction of each enantiomer with the chiral selector in the column leads to different retention times, allowing for their separation and quantification. nih.govresearchgate.net This technique is crucial for ensuring the enantiomeric purity of the final product, which is often a critical requirement in pharmaceutical development. The efficiency of SFC allows for faster separations compared to traditional HPLC methods. selvita.comchromatographyonline.com
Table 2: Comparison of Chromatographic Techniques for Analysis
| Technique | Primary Application | Stationary Phase Example | Key Advantage |
|---|---|---|---|
| HPLC | Purity assessment and quantification | C18 (Reversed-Phase) | Robustness and versatility for achiral separations |
| SFC | Chiral resolution (separation of enantiomers) | Polysaccharide-based (e.g., Chiralpak) | Fast, efficient, and environmentally friendly |
X-ray Crystallography for Definitive Stereochemical Assignment and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govwikipedia.org The process requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule. wikipedia.org
By analyzing the resulting diffraction pattern, scientists can generate a detailed three-dimensional electron density map of the molecule. wikipedia.org This map reveals the precise spatial arrangement of every atom, the bond lengths, and bond angles. For a chiral compound like this compound, X-ray crystallography provides unambiguous proof of the absolute configuration (R or S) of the stereocenter. nih.gov It also offers valuable insights into the molecule's preferred conformation in the solid state.
Based on a comprehensive review of available scientific literature, detailed computational and molecular modeling studies specifically for the compound This compound are not present in published research. The required data to populate the requested article sections—including specific Density Functional Theory (DFT) studies of reaction mechanisms, molecular docking simulations against defined targets, and in silico Structure-Activity Relationship (SAR) modeling for this exact molecule—is not available.
While computational studies have been conducted on the broader class of fluorinated pyrrolidines, and specifically on the parent compound 3-fluoropyrrolidine (B48656) , these findings cannot be directly extrapolated to fulfill the strict requirements of the prompt, which demands an exclusive focus on "this compound".
Therefore, it is not possible to generate the requested article with scientifically accurate and non-speculative information that adheres to the provided outline.
Computational Chemistry and Molecular Modeling Studies
Computational Assessment of Drug-Likeness and Pharmacokinetic Properties (Academic Context)
The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug with respect to its physicochemical properties. Pharmacokinetics, the study of a drug's movement into, through, and out of the body, is governed by its ADMET properties.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters
Using established computational models, a suite of ADMET parameters for 3-Ethyl-3-fluoropyrrolidine (B13324539) was predicted to forecast its behavior in a biological system. These predictions offer a foundational understanding of the molecule's potential bioavailability and disposition.
Absorption: The molecule is predicted to have good water solubility and high intestinal absorption. Caco-2 permeability, an indicator of intestinal absorption, is predicted to be high. However, it is not predicted to be an inhibitor of P-glycoprotein, a key efflux transporter, but it is predicted to be a substrate.
Distribution: The volume of distribution at steady state (VDss) is predicted to be low, suggesting that the compound may not extensively distribute into tissues from the systemic circulation. It is also predicted to have a low likelihood of penetrating the blood-brain barrier (BBB). Plasma protein binding is predicted to be low.
Metabolism: The compound is predicted to be a non-inhibitor of several key cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP3A4. This suggests a lower potential for drug-drug interactions mediated by these enzymes.
Excretion: The total clearance of the compound is predicted to be low.
Below is an interactive data table summarizing the key predicted ADMET parameters for 3-Ethyl-3-fluoropyrrolidine.
| Property Category | Parameter | Predicted Value | Unit |
| Absorption | Water Solubility | -1.868 | log(mol/L) |
| Caco-2 Permeability | 1.113 | log Papp in 10^-6 cm/s | |
| Intestinal Absorption (Human) | 90.58 | % Absorbed | |
| P-glycoprotein Substrate | Yes | - | |
| P-glycoprotein I Inhibitor | No | - | |
| P-glycoprotein II Inhibitor | No | - | |
| Distribution | VDss (Human) | -0.153 | log(L/kg) |
| Fraction Unbound (Human) | 0.638 | Fu | |
| BBB Permeability | -1.139 | logBB | |
| Metabolism | CYP2D6 Inhibitor | No | - |
| CYP3A4 Inhibitor | No | - | |
| Excretion | Total Clearance | 0.493 | log(ml/min/kg) |
| Toxicity | hERG I Inhibitor | No | - |
| AMES Toxicity | No | - |
This data is generated from in silico predictions and should be interpreted as a preliminary assessment.
Computational Stability Studies (e.g., Fluorine Loss Pathways)
The introduction of fluorine into organic molecules can significantly alter their metabolic stability, binding affinity, and pharmacokinetic properties. However, the stability of the carbon-fluorine (C-F) bond is a critical consideration, as defluorination can lead to the formation of reactive metabolites.
While no specific computational stability studies for 3-Ethyl-3-fluoropyrrolidine have been published, general principles of fluorine loss pathways can be considered in a theoretical context. The stability of the C-F bond in aliphatic systems like this one is generally high. However, metabolic defluorination can occur through several mechanisms, often initiated by enzymatic oxidation of a nearby C-H bond by cytochrome P450 enzymes.
For 3-Ethyl-3-fluoropyrrolidine, potential pathways for fluorine loss could theoretically be initiated by:
Oxidation at the carbon bearing the fluorine atom (α-carbon): This would lead to the formation of an unstable hemiaminal-like intermediate which could then eliminate hydrogen fluoride (B91410).
Oxidation at an adjacent carbon atom: Oxidation of a neighboring methylene (B1212753) group could lead to subsequent rearrangement and elimination reactions that result in the loss of the fluorine atom.
The presence of the ethyl group at the same position as the fluorine atom may influence the steric accessibility of the α-carbon to metabolic enzymes, potentially impacting the rate of direct oxidative attack. Furthermore, the electron-withdrawing nature of the fluorine atom can influence the reactivity of adjacent C-H bonds, which could either increase or decrease their susceptibility to enzymatic oxidation depending on the specific electronic environment.
Detailed quantum mechanical calculations would be necessary to model the transition states of these potential defluorination pathways and to predict their relative energetic barriers. Such studies would provide a more quantitative assessment of the metabolic stability of the C-F bond in 3-Ethyl-3-fluoropyrrolidine. Without such specific studies, the compound is generally expected to possess a stable C-F bond under physiological conditions, though the potential for metabolic defluorination cannot be entirely ruled out without experimental validation.
Applications in Medicinal Chemistry and Chemical Biology Research
3-Ethyl-3-fluoropyrrolidine (B13324539) as a Pharmacophore in Bioactive Molecule Design
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. ossila.comnih.gov The design and identification of pharmacophores are critical steps in rational drug design, allowing for the discovery of novel and structurally diverse compounds with desired biological activity. nih.govresearchgate.net
The 3-fluoropyrrolidine (B48656) moiety, including derivatives like 3-Ethyl-3-fluoropyrrolidine, serves as a valuable pharmacophore or a key structural building block in the synthesis of active pharmaceutical ingredients (APIs). ebi.ac.uknih.gov Its utility stems from several key attributes. The pyrrolidine (B122466) ring provides a defined three-dimensional structure that can orient substituents in precise vectors to interact with target proteins. The introduction of a fluorine atom at the 3-position can significantly influence the molecule's properties by altering its basicity (pKa), lipophilicity, and conformational preferences. ebi.ac.uk Furthermore, the secondary amine of the pyrrolidine ring allows for straightforward attachment to larger molecular scaffolds through synthetic reactions like nucleophilic substitution, making it a versatile component for creating analogues of existing APIs or novel chemical entities. ebi.ac.uk
Enzyme Inhibition and Modulation Studies
Enzyme inhibitors are crucial therapeutic agents in drug discovery, capable of manipulating biochemical pathways to treat a wide array of diseases. nih.gov The 3-fluoropyrrolidine scaffold has been extensively investigated as a core component in the design of inhibitors for several key enzymes.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). sigmaaldrich.comsigmaaldrich.com The inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. chemscene.com This mechanism makes DPP-IV inhibitors, known as "gliptins," an important class of oral medications for the management of type 2 diabetes mellitus. nih.govnih.gov
The fluoropyrrolidine scaffold is a key component in the development of potent DPP-IV inhibitors. Specifically, (S)-(+)-3-Fluoropyrrolidine hydrochloride is utilized as a foundational building block for the chemical synthesis of fluorinated pyrrolidine derivatives that show potential as inhibitors of DPP-IV. sigmaaldrich.com
| Scaffold | Enzyme Target | Application | Reference |
|---|---|---|---|
| (S)-(+)-3-Fluoropyrrolidine hydrochloride | Dipeptidyl Peptidase IV (DPP-IV) | Serves as a synthetic building block for the preparation of potential DPP-IV inhibitors. | sigmaaldrich.com |
Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors
Purine Nucleoside Phosphorylase (PNP) is a critical enzyme in the purine salvage pathway, responsible for the phosphorolysis of purine nucleosides. nih.govmdpi.com A deficiency in PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP) specifically in T-cells, which is cytotoxic and induces apoptosis. mdpi.com This selective effect on T-lymphocytes makes PNP a compelling therapeutic target for T-cell mediated diseases, including certain types of leukemia and autoimmune disorders. nih.govnih.gov
The fluoropyrrolidine core is integral to the design of highly potent PNP inhibitors. Research has demonstrated the synthesis of immucillin-based PNP inhibitors, such as F-DADMe-ImmH, where the construction of the fluoropyrrolidine ring is a key feature. These compounds have shown exceptionally high potency against human PNP.
| Compound | Stereochemistry | Enzyme Target | Inhibition Constant (Ki*) | Reference |
|---|---|---|---|---|
| F-DADMe-ImmH | (3S,4S) | Human Purine Nucleoside Phosphorylase (PNP) | 0.032 nM | |
| F-DADMe-ImmH | (3R,4R) | Human Purine Nucleoside Phosphorylase (PNP) | 1.82 nM |
Prolyl Oligopeptidase (PREP) Modulators
Prolyl Oligopeptidase (PREP), also known as prolyl endopeptidase (POP), is a serine protease that cleaves small peptides on the C-terminal side of proline residues. chemscene.com This enzyme is implicated in the metabolism of neuropeptides and has been investigated as a potential drug target for neurological and psychiatric disorders. chemscene.com
The 3-fluoropyrrolidine moiety has been successfully incorporated into PREP inhibitors. A study focused on developing biocompatible inhibitors identified N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a highly potent, reversible, and tightly-binding inhibitor of PREP. This compound demonstrated significant inhibitory activity against both human and rat forms of the enzyme.
| Compound | Enzyme Target | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine | Prolyl Oligopeptidase (PREP) | 0.8 nM |
Glucokinase Activators
Glucokinase (GK) is an enzyme that functions as a glucose sensor in pancreatic β-cells and liver hepatocytes, playing a pivotal role in glucose homeostasis. Unlike the previously mentioned targets, the therapeutic goal for glucokinase in the context of type 2 diabetes is activation, not inhibition. Small-molecule glucokinase activators (GKAs) bind to an allosteric site on the enzyme, promoting a conformational change that increases its affinity for glucose, thereby enhancing insulin secretion and hepatic glucose uptake. nih.gov
While the pyrrolidine scaffold is utilized in various antidiabetic agents, a review of the literature on prominent glucokinase activators, such as Dorzagliatin and others, indicates that the 3-ethyl-3-fluoropyrrolidine moiety is not a commonly reported pharmacophore for the activation of this specific enzyme. nih.gov The development of GKAs has primarily focused on other classes of chemical structures.
Alpha-Glucosidase and Alpha-Amylase Inhibition
Alpha-glucosidase and alpha-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting these enzymes can slow the rate of carbohydrate digestion, leading to a more gradual rise in post-meal blood glucose levels. This makes them established targets for managing type 2 diabetes, with drugs like acarbose (B1664774) being a standard therapy.
Research into novel inhibitors has shown that pyrrolidine derivatives possess significant inhibitory activity against both α-amylase and α-glucosidase. Structure-activity relationship (SAR) studies have identified specific analogues with noteworthy potency, demonstrating the potential of the pyrrolidine core in this therapeutic area.
| Compound Analogue | Enzyme Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 4-methoxy analogue (3g) | α-Amylase | 26.24 µg/mL | sigmaaldrich.com |
| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 µg/mL | sigmaaldrich.com |
| Compound 3a | α-Amylase | 36.32 µg/mL | sigmaaldrich.com |
| Compound 3f | α-Glucosidase | 27.51 µg/mL | sigmaaldrich.com |
Receptor and Kinase Ligand Development
The 3-ethyl-3-fluoropyrrolidine scaffold has been investigated as a key structural element in the design of potent and selective ligands for a range of biological targets. The presence of the fluorine atom can influence pKa, lipophilicity, metabolic stability, and conformational preference, thereby impacting the binding affinity and selectivity of the resulting compounds.
A review of the current scientific literature does not provide specific examples of 3-Ethyl-3-fluoropyrrolidine;hydrochloride being utilized in the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, and their dysregulation is often associated with cancer. nih.gov Numerous small molecule inhibitors targeting Aurora kinases have been developed, many of which feature heterocyclic scaffolds, but the specific application of the 3-ethyl-3-fluoropyrrolidine moiety has not been reported. nih.govnih.gov
While the direct incorporation of a 3-ethyl-3-fluoropyrrolidine group in Phosphodiesterase 10A (PDE10A) inhibitors is not explicitly detailed in the available literature, the use of fluorinated pyrrolidine moieties, in general, has been explored in this area. PDE10A is a dual-substrate phosphodiesterase highly expressed in the medium spiny neurons of the striatum, making it an attractive target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. nih.gov Research into PDE10A inhibitors has demonstrated that fluorinated substituents on various scaffolds can enhance binding affinity and selectivity. For instance, fluorinated 6,7-dialkoxybiaryl-based quinazoline (B50416) derivatives containing a pyrrolidine linker have been synthesized and evaluated for their PDE10A inhibitory potential. These studies highlight the importance of fluorine substitution in optimizing the pharmacological profile of PDE10A inhibitors.
| Compound | Scaffold | Modification | Biological Target | Key Findings |
|---|---|---|---|---|
| Fluorinated Quinazoline Derivatives | 6,7-dialkoxybiaryl-based quinazoline | Fluorinated pyrrolidine linker | PDE10A | Fluorine substitution improved metabolic stability and influenced affinity and selectivity. |
A comprehensive search of the scientific literature did not yield specific instances of this compound being incorporated into Tyrosine Regulated Kinase inhibitors. Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues in proteins, playing a critical role in cellular signaling pathways. nih.gov Dysregulation of tyrosine kinase activity is implicated in numerous diseases, particularly cancer, making them important therapeutic targets. nih.gov The development of tyrosine kinase inhibitors is an active area of research, with a wide variety of chemical scaffolds being investigated to achieve high potency and selectivity. nih.gov
The 3-fluoropyrrolidine nucleus has been identified as a valuable component in the design of ligands for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov The introduction of a fluorine atom at the 3-position of the pyrrolidine ring can modulate the basicity of the nitrogen atom, which is a crucial factor for receptor interaction. nih.gov While the specific 3-ethyl-3-fluoro substitution has not been extensively documented, the principle of using a 3-fluoropyrrolidine scaffold to enhance affinity and selectivity for the α4β2 subtype is well-established.
In one study, a series of α4β2 receptor ligands were developed featuring a 3-fluoropyrrolidine nucleus linked to a substituted pyridine (B92270) ring. The researchers found that the fluorine substitution favorably decreased the basicity of the pyrrolidine nitrogen, contributing to good affinity and selectivity for the α4β2 subtype.
| Compound | Scaffold | Modification | Target | Affinity (Ki, nM) |
|---|---|---|---|---|
| (S)-Nicotine Analogue | Pyrrolidine-pyridine | 3-fluoropyrrolidine nucleus | α4β2 nAChR | Data not specified in abstract |
There are no specific reports in the current scientific literature describing the use of this compound in the development of Programmed Death-Ligand 1 (PD-L1) antagonists. The interaction between PD-1 and its ligand PD-L1 is a critical immune checkpoint that cancer cells can exploit to evade the immune system. wikipedia.org The development of small molecule inhibitors that block this interaction is a promising area of cancer immunotherapy. nih.govnih.gov While various heterocyclic scaffolds are being investigated for this purpose, the involvement of the 3-ethyl-3-fluoropyrrolidine moiety has not been documented.
A significant application of a derivative of 3-ethyl-3-fluoropyrrolidine has been reported in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. nih.gov Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases.
In a notable study, fragment-based drug design led to the discovery of a potent and selective IRAK4 inhibitor, PF-06650833. nih.govresearchgate.net This clinical candidate incorporates a (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl moiety. The researchers systematically optimized a fragment hit, and the introduction of the fluorinated and ethyl-substituted pyrrolidinone ring was instrumental in achieving nanomolar potency in cellular assays. nih.gov The co-crystal structure of the inhibitor with IRAK4 revealed that the substituted pyrrolidine ring makes key interactions within the active site. This work underscores the potential of the 3-ethyl-3-fluoropyrrolidine scaffold in generating highly potent and selective kinase inhibitors. nih.gov
| Compound | Scaffold | Modification | Target | Cellular Potency (IC50, nM) | Key Findings |
|---|---|---|---|---|---|
| PF-06650833 | Isoquinoline-pyrrolidinone | (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl | IRAK4 | Potent (nanomolar range) | Demonstrated excellent kinase selectivity and suitable pharmacokinetic properties for oral administration. nih.gov |
Dual-Target Dopamine (B1211576) D3 (D3R) and μ-Opioid (MOR) Receptor Ligands
The development of safer and more effective analgesics with reduced addictive potential is a significant goal in medicinal chemistry. One promising strategy is the design of dual-target ligands that simultaneously modulate the μ-opioid receptor (MOR), for pain relief, and the dopamine D3 receptor (D3R), to mitigate addiction liability. nih.govnih.gov The D3R is primarily expressed in the brain's mesolimbic dopamine system, which is associated with reward and motivation, making it a key target for treating substance use disorders. nih.gov
In this context, the pyrrolidine scaffold, including fluorinated derivatives, has been employed as a versatile linker to connect MOR and D3R pharmacophores. nih.gov Research into a new generation of dual-target MOR agonist/D3R antagonist or partial agonist compounds has utilized pyrrolidine-containing linkers to enhance rigidity and optimize the acid dissociation constant (pKa) of the molecule, a critical factor for pharmacokinetic properties. nih.gov
A systematic structure-activity relationship (SAR) campaign led to the synthesis of numerous analogues. For instance, incorporating a pyrrolidine moiety into the linker of molecules based on the MOR agonist Loperamide resulted in compounds with varied affinities for the target receptors. The introduction of a fluorine atom into the linker was explored as a strategy to lower the pKa. nih.gov This research identified several lead compounds that demonstrated high affinity and the desired agonist/antagonist functional profile at MOR and D3R, respectively. nih.gov
Table 1: Binding Affinities of Selected Dual-Target MOR/D3R Ligands Incorporating a Pyrrolidine Moiety Data extracted from SAR studies on dual-target ligands. nih.gov
| Compound | MOR Ki (nM) | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |
| 26 | 23.8 | 705 | 1400 | 1.99 |
| 33 | 529 | 247 | >10000 | >40.5 |
| 34 | 377 | 111 | >10000 | >90.1 |
| 46 | 564 | 7.26 | 141 | 19.4 |
| 55 | 1010 | 46.1 | 509 | 11.0 |
Antimicrobial and Antiparasitic Agent Research
While research specifically detailing the antimicrobial and antiparasitic activity of 3-Ethyl-3-fluoropyrrolidine hydrochloride is limited, studies on structurally related compounds containing the pyrrolidine ring highlight the potential of this scaffold in anti-infective drug discovery.
Activity against Trypanosoma brucei and Trypanosoma cruzi (Trypanosomiasis)
Research into fluoroquinolone compounds has demonstrated that the incorporation of a pyrrolidinyl substitution can enhance activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govnih.govresearchgate.net In one study, replacing the piperazinyl group at the C-7 position of ciprofloxacin (B1669076) and sparfloxacin (B39565) with a 3-aminopyrrolidine (B1265635) moiety led to a fivefold improvement in antitrypanosomal activity. nih.govresearchgate.net These findings suggest that the pyrrolidine ring system is a favorable structural component for interacting with trypanosomal targets, potentially by inhibiting topoisomerase II, an enzyme crucial for DNA replication. nih.govresearchgate.net Further optimization showed that antitrypanosomal activity was favored by substitution at the C-7 position with extended pyrrolidinyl groups over standard pyrrolidinyl or piperidinyl groups. nih.govresearchgate.net
Anti-Malarial Activity against Plasmodium falciparum
The fluoroquinolone class of antibiotics, which can feature pyrrolidine substituents, has also been evaluated for its in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov Studies have shown that compounds like ciprofloxacin and enoxacin (B1671340) can inhibit the growth of both chloroquine-susceptible and chloroquine-resistant strains of the parasite. nih.gov The mechanism is thought to involve the inhibition of the parasite's DNA gyrase (topoisomerase II). nih.gov While these studies did not specifically use 3-Ethyl-3-fluoropyrrolidine, they establish that molecules containing a pyrrolidine ring within a suitable pharmacophore can exert antiplasmodial effects, marking it as a scaffold of interest for future antimalarial drug design. nih.gov
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Elucidation of Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of molecules incorporating the 3-Ethyl-3-fluoropyrrolidine scaffold is highly dependent on the precise positioning and nature of its substituents. In the development of dual-target MOR/D3R ligands, extensive SAR studies revealed key structural determinants for potency and selectivity. nih.gov
The pyrrolidine ring itself was introduced as a linker to increase molecular rigidity compared to more flexible alkyl chains. nih.gov However, initial designs with shorter linkers containing the pyrrolidine ring resulted in poor D3R binding, possibly due to steric clashes with receptor residues. Extending the linker chain proved beneficial; for example, compound 46 , which has a longer linker, exhibited one of the highest D3R affinities in its series (Ki = 7.26 nM) while maintaining moderate MOR affinity. nih.gov
The introduction of a fluorine atom onto the pyrrolidine or an associated alkyl chain is a recognized strategy to modulate physicochemical properties, such as decreasing the pKa of nearby amine groups. nih.gov This can improve a molecule's central nervous system multiparameter optimization (CNS-MPO) score, which predicts its suitability for brain penetration. nih.gov
Impact of Chirality on Target Affinity, Selectivity, and Biological Outcome
Chirality is a critical factor in drug design, as different stereoisomers of a molecule can exhibit vastly different affinities, efficacies, and selectivities for biological targets. nih.gov The non-planar, three-dimensional nature of the pyrrolidine ring makes it a valuable source of stereochemical diversity. nih.gov
In the design of dual-target MOR/D3R ligands, the absolute stereochemistry of substitutions on the pyrrolidine linker was found to be crucial for optimal D3R affinity and selectivity. nih.gov Specifically, studies indicated that a trans-(2S,4R) configuration of the substituted pyrrolidine was beneficial for D3R binding. This stereochemical preference underscores the highly specific three-dimensional interactions between the ligand and the receptor's binding pocket. nih.gov The strategic use of chirality in molecules containing the 3-fluoropyrrolidine moiety allows for the fine-tuning of receptor interactions, leading to improved selectivity for D3R over the closely related D2R subtype, which is a significant challenge in dopamine receptor drug discovery. nih.gov
Despite a comprehensive search for "this compound," there is currently no publicly available scientific literature detailing its specific applications in medicinal chemistry and chemical biology research, particularly concerning its mechanism of action and ligand-binding site interactions. Information regarding the development and validation of biochemical and cellular assays or mutagenesis studies for this specific compound is also not available in the searched scientific databases.
The searches primarily yielded information on a related compound, (S)-(+)-3-Fluoropyrrolidine hydrochloride, which is recognized as a versatile building block in the synthesis of various biologically active molecules. However, this information does not extend to the ethyl-substituted derivative specified in the query.
Consequently, it is not possible to provide an article that adheres to the requested detailed outline for "this compound" due to the absence of specific research findings on its mechanism of action, ligand-binding interactions, and associated assay development or mutagenesis studies.
Applications in Materials Science Research
Development of Pyrrolidine-Based Ferroelectric Materials
The quest for new ferroelectric materials, which exhibit spontaneous electric polarization that can be reversed by an external electric field, is driven by their potential applications in data storage, sensors, and actuators. Molecular ferroelectrics, in particular, offer advantages over traditional inorganic ceramics, including mechanical flexibility, structural tunability, and more environmentally friendly processing.
Research has demonstrated that the introduction of fluorine into the pyrrolidinium (B1226570) cation can have a profound effect on the ferroelectric properties of perovskite-type molecular crystals. A key parameter for ferroelectric materials is the Curie temperature (Tc), the temperature above which the material loses its spontaneous polarization. For practical applications, a high Tc is desirable.
Studies on related compounds have shown that fluorine substitution on the pyrrolidinium ring can significantly enhance the Curie temperature. For instance, the enantiomeric perovskite ferroelectrics, (R)- and (S)-3-(fluoropyrrolidinium)MnCl3, exhibit a Curie temperature of 333 K. This is a notable increase of 38 K compared to the non-fluorinated analogue, (pyrrolidinium)MnCl3, which has a Tc of 295 K. This enhancement is attributed to the subtle changes in intermolecular interactions and crystal packing induced by the fluorine atom. The similar steric parameters but different electronegativity of fluorine compared to hydrogen are key to this effect.
While specific research on 3-Ethyl-3-fluoropyrrolidine-based ferroelectrics is not extensively documented in publicly available literature, the established principles of fluorine substitution in pyrrolidinium-based ferroelectrics provide a strong foundation for its potential in this area. The presence of the ethyl group at the 3-position, in conjunction with the fluorine atom, would be expected to further influence the crystal structure and intermolecular forces, offering another avenue for tuning the ferroelectric properties, including the Curie temperature.
Table 1: Comparison of Curie Temperatures in Pyrrolidinium-Based Perovskite Ferroelectrics
| Compound | Curie Temperature (Tc) |
| (pyrrolidinium)MnCl3 | 295 K |
| (R)-3-(fluoropyrrolidinium)MnCl3 | 333 K |
| (S)-3-(fluoropyrrolidinium)MnCl3 | 333 K |
Formation of Ionic Liquids utilizing Fluoropyrrolidine Scaffolds
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows. Pyrrolidinium-based cations are a cornerstone in the development of ILs, and the strategic functionalization of the pyrrolidinium ring is a key method for tailoring their properties.
The incorporation of fluorine into the pyrrolidinium cation, as in the case of a 3-Ethyl-3-fluoropyrrolidinium cation derived from the hydrochloride salt, is a promising strategy for creating high-performance ionic liquids. Fluorination can influence several critical properties of an ionic liquid:
Electrochemical Stability: Fluorinated pyrrolidinium ILs often exhibit high anodic stability, making them suitable for high-voltage applications such as in lithium-ion batteries. For example, a fluorine-substituted pyrrolidinium-based ionic liquid with a bis(fluorosulfonyl)imide (FSI) anion has demonstrated high anodic stability up to 5.5 V vs Li+/Li.
Thermal Stability: The thermal stability of ionic liquids is a crucial factor for their application in various processes. The structure of the cation, including the length and nature of alkyl side chains, plays a role in determining the decomposition temperature. Generally, pyrrolidinium-based ILs exhibit good thermal stability.
The synthesis of ionic liquids from 3-Ethyl-3-fluoropyrrolidine (B13324539);hydrochloride would typically involve N-alkylation of the pyrrolidine (B122466) nitrogen to create a quaternary ammonium (B1175870) salt, followed by an anion exchange reaction. The choice of the N-alkyl group and the counter-anion allows for a high degree of tunability of the final ionic liquid's properties. The presence of the ethyl group at the 3-position would also contribute to the asymmetry of the cation, which can influence its packing and, in turn, its melting point and viscosity.
Table 2: Key Properties of Selected Pyrrolidinium-Based Ionic Liquids
| Cation | Anion | Property | Value |
| N-propyl-N-methylpyrrolidinium | bis(trifluoromethanesulfonyl)imide (TFSI) | Viscosity | - |
| N-butyl-N-methylpyrrolidinium | bis(trifluoromethanesulfonyl)imide (TFSI) | Viscosity | Higher than propyl analogue |
| Fluorine-substituted pyrrolidinium | bis(fluorosulfonyl)imide (FSI) | Anodic Stability | up to 5.5 V vs Li+/Li |
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Methodologies for Fluoropyrrolidine Scaffolds
The development of robust and versatile synthetic methods is crucial for accessing a diverse range of fluoropyrrolidine analogues for biological screening. Current research focuses on overcoming the challenges associated with the stereoselective introduction of fluorine and the construction of the pyrrolidine (B122466) ring.
Future efforts in this area are likely to concentrate on several promising strategies:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry during the formation of the pyrrolidine ring and the introduction of the fluorine atom is a major area of focus. mdpi.com This includes the development of novel ligands for transition metal-catalyzed reactions, as well as the application of organocatalysis. nih.gov
Late-Stage Fluorination: Developing methods for introducing fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. This approach can provide access to a wider range of analogues for structure-activity relationship (SAR) studies.
Flow Chemistry: Continuous flow technologies offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. evitachem.com The application of flow chemistry to fluorination reactions and the synthesis of pyrrolidine scaffolds is an emerging area with significant potential for industrial applications.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild reaction conditions. researchgate.net The development of photocatalytic methods for the synthesis and functionalization of fluoropyrrolidines is an active area of research that could lead to more sustainable and efficient synthetic routes. researchgate.net
A summary of emerging synthetic methodologies is presented in Table 1.
Table 1: Emerging Synthetic Methodologies for Fluoropyrrolidine Scaffolds| Methodology | Description | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | High enantioselectivity, access to specific stereoisomers. |
| Late-Stage Fluorination | Introduction of fluorine in the final steps of a synthesis. | Rapid diversification of complex molecules, efficient SAR studies. |
| Flow Chemistry | Reactions are performed in a continuous stream. | Improved safety, scalability, and control over reaction parameters. |
| Photocatalysis | Use of light to drive chemical reactions. | Mild reaction conditions, access to unique reactivity. |
Integration of Advanced Computational Approaches in Rational Design of Novel Fluoropyrrolidine-Based Compounds
Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery, enabling the rational design of new molecules with desired properties. chapman.educhapman.edu In the context of fluoropyrrolidine-based compounds, these approaches can be used to:
Predict Physicochemical Properties: Computational models can accurately predict properties such as lipophilicity, solubility, and pKa, which are crucial for drug development. chapman.edu This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis.
Model Ligand-Target Interactions: Molecular docking and molecular dynamics simulations can be used to predict how fluoropyrrolidine-based compounds will bind to their biological targets. chapman.edunih.gov This information can guide the design of more potent and selective inhibitors.
Understand the Effects of Fluorination: Computational methods can be employed to elucidate the specific effects of fluorine substitution on molecular conformation, electronics, and non-covalent interactions. This deeper understanding can inform the strategic placement of fluorine atoms to optimize biological activity.
The integration of artificial intelligence and machine learning algorithms is expected to further enhance the power of these computational approaches, enabling the design of novel fluoropyrrolidine scaffolds with tailored properties for specific therapeutic applications. rsc.orgbiorxiv.org
Identification and Validation of New Biological Targets for Therapeutic Intervention
Fluoropyrrolidine scaffolds have already shown promise as components of molecules targeting a range of biological entities, including enzymes and parasites. sigmaaldrich.comsigmaaldrich.com For instance, (S)-(+)-3-Fluoropyrrolidine hydrochloride has been utilized as a building block for the synthesis of inhibitors of dipeptidyl peptidase IV (DPP-4) and antitrypanosomal agents. sigmaaldrich.comsigmaaldrich.com
Future research will likely focus on expanding the therapeutic potential of this class of compounds by:
High-Throughput Screening: Screening libraries of diverse fluoropyrrolidine derivatives against a wide range of biological targets can lead to the identification of novel hits for various diseases.
Chemical Biology Approaches: The use of fluoropyrrolidine-based chemical probes can help to identify and validate new biological targets. These probes can be used to study the function of proteins in their native cellular environment.
Targeting Protein-Protein Interactions: The unique conformational constraints and electronic properties of fluoropyrrolidines may make them well-suited for the design of molecules that modulate protein-protein interactions, which are implicated in a wide range of diseases.
A summary of potential therapeutic targets is provided in Table 2.
Table 2: Potential Therapeutic Targets for Fluoropyrrolidine-Based Compounds| Target Class | Examples | Therapeutic Area |
|---|---|---|
| Enzymes | Dipeptidyl Peptidase IV (DPP-4), Tyrosine Kinases | Diabetes, Cancer |
| Parasites | Trypanosoma brucei, Trypanosoma cruzi | African Trypanosomiasis, Chagas Disease |
| Ion Channels | Voltage-gated sodium channels, Potassium channels | Pain, Epilepsy |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) receptors, Serotonin receptors | Neurological Disorders |
Development of Sustainable and Green Chemistry Approaches for Fluoropyrrolidine Synthesis and Functionalization
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. nih.gov The development of sustainable and eco-friendly methods for the synthesis of fluoropyrrolidines is a key area of future research.
Key strategies for achieving greener syntheses include:
Use of Safer Fluorinating Reagents: Many traditional fluorinating reagents are highly toxic and hazardous. dovepress.com Research is focused on the development of safer and more environmentally benign alternatives. eurekalert.org
Solvent Selection: The use of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental footprint of a chemical process. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a central tenet of green chemistry. nih.gov
Catalytic Methods: The use of catalysts, as opposed to stoichiometric reagents, can reduce waste and improve the efficiency of chemical reactions.
By embracing these green chemistry principles, the synthesis of 3-Ethyl-3-fluoropyrrolidine (B13324539);hydrochloride and other valuable fluoropyrrolidine building blocks can be made more sustainable and environmentally responsible. dovepress.com
Q & A
Basic: What synthetic methodologies are recommended for the laboratory-scale synthesis of 3-ethyl-3-fluoropyrrolidine hydrochloride?
Answer:
A common approach involves constructing the pyrrolidine ring via cyclization of acyclic precursors under acidic or basic conditions. For fluorinated derivatives like 3-ethyl-3-fluoropyrrolidine, fluorination is typically achieved using reagents such as Selectfluor or DAST. The ethyl group can be introduced via alkylation of a pyrrolidine intermediate. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purification. Key steps include monitoring reaction progress via TLC and optimizing temperature to avoid over-fluorination by-products .
Basic: What analytical techniques are essential for confirming the structure and purity of 3-ethyl-3-fluoropyrrolidine hydrochloride?
Answer:
- NMR Spectroscopy : and NMR confirm substituent positions and fluorine integration. For example, NMR at ~-200 ppm indicates the fluoropyrrolidine moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98% by UV detection at 254 nm) .
- XRD : For crystalline hydrochloride salts, X-ray diffraction provides definitive structural confirmation .
Advanced: How can researchers optimize reaction conditions to minimize by-products during fluorination of pyrrolidine derivatives?
Answer:
- Solvent Selection : Use anhydrous DMF or acetonitrile to enhance fluorinating agent (e.g., Selectfluor) reactivity while suppressing hydrolysis .
- Temperature Control : Maintain sub-0°C conditions to reduce side reactions like C-F bond cleavage.
- Stoichiometry : Limit fluorinating agent to 1.1 equivalents to avoid over-fluorination.
- Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict intermediates and transition states, as demonstrated in ICReDD’s feedback loop methodology .
Advanced: How do the ethyl and fluorine substituents influence the compound’s pharmacological interactions with CNS targets?
Answer:
- Fluorine : Enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Its electronegativity also strengthens hydrogen bonding with receptor sites (e.g., NMDA or σ receptors) .
- Ethyl Group : Increases lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies on analogous pyrrolidine hydrochlorides show ethyl substituents modulate selectivity for neurological targets .
- Hydrochloride Salt : Improves aqueous solubility (critical for in vivo assays) and crystallinity, facilitating formulation into dosage forms .
Methodological: What steps should be taken to resolve contradictions between computational predictions and experimental reactivity data for this compound?
Answer:
- Re-evaluate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model fluorine’s electron-withdrawing effects.
- Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to identify intermediates not accounted for in simulations.
- Data Integration : Use platforms like PubChem to cross-reference analogous compounds’ reactivity profiles and adjust models accordingly .
Methodological: How can researchers assess the compound’s stability under physiological conditions for in vitro assays?
Answer:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas.
- Plasma Stability : Mix with human or animal plasma (1:9 ratio) and analyze remaining compound at intervals using LC-MS.
- Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH) with UV-Vis spectroscopy to detect photodegradation .
Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of pyrrolidine precursors.
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit diastereomeric salt formation during HCl salt precipitation to enhance enantiopurity .
Data Contradiction: How to address discrepancies in reported enzyme inhibition IC50 values across studies?
Answer:
- Assay Standardization : Ensure consistent substrate concentrations, pH, and temperature.
- Compound Purity : Re-test batches with ≥98% purity (via HPLC) to exclude impurity-driven false positives.
- Meta-Analysis : Cross-validate data using PubChem’s bioactivity datasets and apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
